molecular formula C18H17BrN2O2 B14797696 6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one

6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one

Cat. No.: B14797696
M. Wt: 373.2 g/mol
InChI Key: CMQDLOTVYOZFTF-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a quinazoline precursor, followed by the introduction of the hydroxycyclohexyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final product is usually purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a cytotoxic agent against cancer cell lines.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. The compound may exert its effects through the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

6-bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one

InChI

InChI=1S/C18H17BrN2O2/c19-14-9-13-17(12-6-2-1-5-11(12)14)20-10-21(18(13)23)15-7-3-4-8-16(15)22/h1-2,5-6,9-10,15-16,22H,3-4,7-8H2

InChI Key

CMQDLOTVYOZFTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N2C=NC3=C(C2=O)C=C(C4=CC=CC=C43)Br)O

Origin of Product

United States

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